molecular formula C12H15NO B15173334 4-[4-(Dimethylamino)phenyl]but-3-enal CAS No. 918402-31-0

4-[4-(Dimethylamino)phenyl]but-3-enal

Cat. No.: B15173334
CAS No.: 918402-31-0
M. Wt: 189.25 g/mol
InChI Key: ZOEQLOQGABIQBG-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]but-3-enal is an organic compound with the molecular formula C12H15NO. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a but-3-enal moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]but-3-enal typically involves the condensation of 4-(dimethylamino)benzaldehyde with an appropriate enone or enal. One common method is the reaction of 4-(dimethylamino)benzaldehyde with crotonaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]but-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[4-(Dimethylamino)phenyl]butanoic acid or 4-[4-(Dimethylamino)phenyl]butanone.

    Reduction: 4-[4-(Dimethylamino)phenyl]but-3-en-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]but-3-enal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]but-3-enal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein conformation, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Dimethylamino)phenyl]but-3-enal is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interactions. This versatility makes it valuable in multiple research and industrial applications.

Properties

CAS No.

918402-31-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]but-3-enal

InChI

InChI=1S/C12H15NO/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14/h3,5-10H,4H2,1-2H3

InChI Key

ZOEQLOQGABIQBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCC=O

Origin of Product

United States

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